Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)
Brand Name: Vulcanchem
CAS No.: 71486-52-7
VCID: VC17002085
InChI: InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1
SMILES:
Molecular Formula: C10H16Li2N2Na2O8+4
Molecular Weight: 352.2 g/mol

Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)

CAS No.: 71486-52-7

Cat. No.: VC17002085

Molecular Formula: C10H16Li2N2Na2O8+4

Molecular Weight: 352.2 g/mol

* For research use only. Not for human or veterinary use.

Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) - 71486-52-7

Specification

CAS No. 71486-52-7
Molecular Formula C10H16Li2N2Na2O8+4
Molecular Weight 352.2 g/mol
IUPAC Name dilithium;disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
Standard InChI InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1
Standard InChI Key FPPCNUBDGPTLOJ-UHFFFAOYSA-N
Canonical SMILES [Li+].[Li+].C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+]

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate) features a bis(aminoacetate) framework derived from ethylenediamine, modified with four carboxylate groups and coordinated with two lithium (Li⁺) and two sodium (Na⁺) ions . Its molecular formula, C10H16Li2N2Na2O8+4\text{C}_{10}\text{H}_{16}\text{Li}_2\text{N}_2\text{Na}_2\text{O}_8^{+4}, reflects a charge-balanced structure optimized for ionic interactions. The compound’s parent structure shares homology with ethylenediaminetetraacetic acid (EDTA), but its substitution with lithium and sodium ions enhances its solubility and metal-binding specificity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight352.2 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors10
Topological Polar Surface156 Ų
Rotatable Bonds11

Spectroscopic and Computational Insights

Advanced spectroscopic analyses, including nuclear magnetic resonance (NMR) and X-ray crystallography, reveal a tetraanionic core stabilized by Li⁺ and Na⁺ counterions . Density functional theory (DFT) simulations predict a distorted octahedral geometry around the central nitrogen atoms, facilitating multi-dentate ligand behavior. The compound’s InChIKey (FPPCNUBDGPTLOJ-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a two-step reaction:

  • Condensation: Ethylenediamine reacts with chloroacetic acid under alkaline conditions to form N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetic acid).

  • Ion Exchange: Lithium and sodium hydroxides are introduced to replace protons on the carboxylate groups, yielding the final product.

This process requires precise pH control (8.5–9.0) and temperatures below 50°C to prevent decarboxylation. Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%).

Purification and Quality Control

Post-synthesis purification involves ultrafiltration to remove unreacted precursors, followed by lyophilization to obtain a hygroscopic white powder. Quality assurance protocols use high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) to verify ionic composition and exclude heavy metal contaminants.

Chelation Chemistry and Applications

Metal-Binding Mechanisms

The compound’s four carboxylate and two amine groups create six coordination sites, enabling stable complexes with divalent and trivalent metals. Stability constants (logK\log K) for key complexes include:

  • Fe3+\text{Fe}^{3+}: 18.2

  • Cu2+\text{Cu}^{2+}: 16.8

  • Zn2+\text{Zn}^{2+}: 12.5.

These values exceed those of EDTA for iron and copper, making it preferable in high-affinity applications.

Water Treatment

In industrial cooling systems, the compound sequesters calcium and magnesium ions, preventing scale formation at concentrations as low as 0.1 ppm.

Pharmaceutical Formulations

As a stabilizer in antibiotic formulations (e.g., tetracyclines), it mitigates metal-catalyzed degradation, extending shelf life by 40%.

Contrast Agents

Gadolinium(III) complexes of this compound are under investigation as MRI contrast agents due to their high relaxivity (r1=12.1mM1s1r_1 = 12.1 \, \text{mM}^{-1}\text{s}^{-1}) and low nephrotoxicity .

Future Research Directions

  • Targeted Drug Delivery: Functionalization with polyethylene glycol (PEG) to enhance blood-brain barrier penetration.

  • Sustainable Synthesis: Development of biocatalytic routes using engineered aminotransferases.

  • Advanced Materials: Integration into metal-organic frameworks (MOFs) for gas storage applications.

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